

Application of Fluciclovine (^{18}F) PET in Monitoring Response to Androgen Deprivation Therapy

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Compound of Interest

Compound Name: *Fluciclovine*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced and recurrent prostate cancer. However, monitoring the therapeutic response to ADT can be challenging. While serum prostate-specific antigen (PSA) levels are a standard biomarker, they do not always correlate with the extent of disease or predict response accurately. Molecular imaging with Positron Emission Tomography (PET) offers a non-invasive method to visualize and quantify the metabolic activity of tumors, providing valuable insights into treatment efficacy.

Fluciclovine (^{18}F), a synthetic amino acid analog, is a PET radiotracer approved for imaging in men with suspected prostate cancer recurrence. Unlike other tracers, its uptake is not significantly affected by ADT, making it a potentially valuable tool for monitoring treatment response in this patient population.[1][2][3] This document provides detailed application notes and protocols for utilizing **Fluciclovine** (^{18}F) PET in this context.

Application Notes

Fluciclovine (^{18}F) PET imaging has demonstrated utility in several key areas related to ADT for prostate cancer:

- **Unaffected Diagnostic Performance During ADT:** Retrospective studies have shown that the diagnostic performance of **Fluciclovine** (^{18}F) PET is not significantly compromised in patients undergoing ADT. The positivity rates for detecting recurrent disease are comparable between patients on ADT and those who are not.[1][2][3] This is a significant advantage over choline-based PET tracers, whose uptake can be inhibited by ADT.[1][2]
- **Monitoring Therapeutic Response:** A prospective pilot study has indicated that **Fluciclovine** (^{18}F) PET can effectively monitor the early response to ADT. A significant decrease in **Fluciclovine** (^{18}F) uptake, as measured by the Standardized Uptake Value (SUV), has been observed in both primary prostatic lesions and metastatic lymph nodes following the initiation of ADT.[4][5] This reduction in tracer uptake correlates with a decline in serum PSA levels, suggesting its potential as an early indicator of treatment efficacy.[6]
- **Guiding Treatment Decisions:** **Fluciclovine** (^{18}F) PET/CT has been shown to have a substantial impact on patient management. In numerous cases, the detailed anatomical and metabolic information provided by the scan has led to modifications of the initial treatment plan.[7][8] Notably, imaging findings have prompted the avoidance or delay of ADT in a significant proportion of patients, shifting the therapeutic strategy towards more targeted salvage treatments like stereotactic body radiation therapy (SBRT) to localized sites of recurrence.[9][10][11] This ability to personalize treatment can potentially spare patients from the side effects of systemic therapy.
- **Detecting Castration-Resistant Prostate Cancer (CRPC):** By highlighting viable tumor cells in a castrated environment, longitudinal **Fluciclovine** (^{18}F) PET imaging may help in the early identification of tumor heterogeneity and the development of castration-resistant disease.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating **Fluciclovine** (^{18}F) PET in the context of ADT.

Table 1: Impact of **Fluciclovine** (^{18}F) PET/CT on Planned Androgen Deprivation Therapy

| Study Population (Biochemical Recurrence) | Number of Patients with Pre-scan Plan for ADT | Change in Management Plan Post-scan | Avoidance or Delay of ADT Post-scan | Reference |
|---|---|---|--|-----------|
| LOCATE and FALCON trials (Secondary Analysis) | 146 | 64% (93/146) | 59% (55/93) of those with a changed plan | [9][10] |
| LOCATE and FALCON trials (Secondary Analysis) | 60 (ADT Monotherapy) | 75% (45/60) had a change from monotherapy | N/A | [10] |

Table 2: Changes in **Fluciclovine** (^{18}F) PET Parameters After Androgen Deprivation Therapy

| Lesion Location | PET Parameter | Pre-ADT Value (Mean \pm SD) | Post-ADT Value (Mean \pm SD) | p-value | Reference |
|-------------------------------|---------------|-------------------------------|--------------------------------|---------|-----------|
| Primary Intraprostatic Lesion | SUVmean | 4.5 \pm 1.1 | 2.4 \pm 1.1 | 0.008 | [4][5] |
| Primary Intraprostatic Lesion | SUVmax | 7.1 \pm 1.7 | 3.5 \pm 2.0 | 0.008 | [5] |
| Suspicious Lymph Nodes | SUVmax | 5.5 \pm 3.7 | 2.8 \pm 1.4 | 0.03 | [4][5] |

Table 3: Detection Rates of **Fluciclovine** (^{18}F) PET in Patients on Androgen Deprivation Therapy

| Study | Number of Patients on ADT | Overall Detection Rate | Detection Rate by Time on ADT | Reference |
|---------------------|---------------------------------|--------------------------------|--|--|
| Retrospective Study | 71 (on ADT for ≥ 3 months) | 82% | No significant influence of ADT duration | [2] [13] |
| Retrospective Study | 68 | 82% (similar to non-ADT group) | N/A | [1] |

Experimental Protocols

Patient Preparation Protocol

A standardized patient preparation protocol is crucial for ensuring optimal image quality and accurate quantification.

- Fasting: Patients should fast for a minimum of 4 hours prior to **Fluciclovine** (^{18}F) administration to minimize background muscle uptake.[\[14\]](#)
- Hydration: Patients should be well-hydrated. Small amounts of water are permitted.
- Medications: Patients can take their prescribed medications with small amounts of water.
- Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before the scan to reduce non-specific muscle uptake of the tracer.[\[14\]](#)
- Voiding: Patients should void immediately before the start of the PET scan to reduce urinary activity in the pelvis.[\[15\]](#)

Fluciclovine (^{18}F) PET/CT Imaging Protocol for Monitoring ADT Response

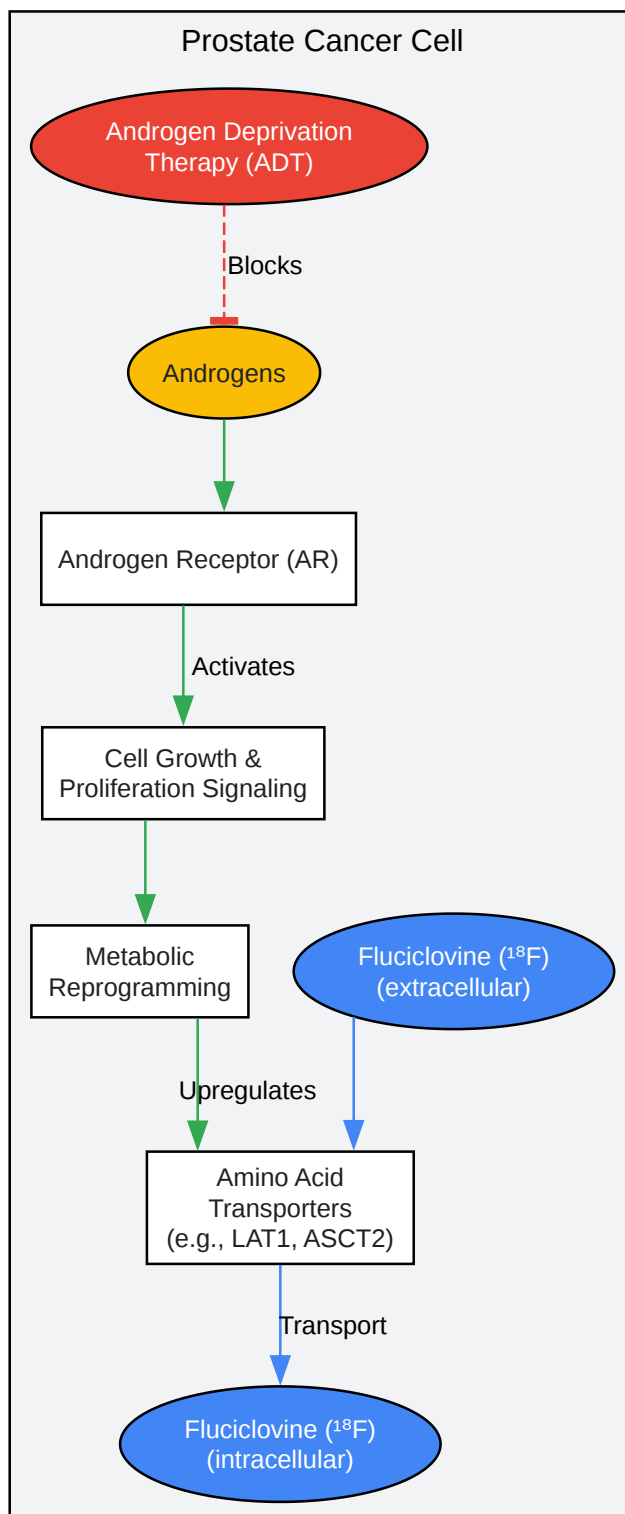
This protocol outlines the steps for performing longitudinal **Fluciclovine** (^{18}F) PET/CT scans to monitor the response to ADT.

- Baseline Scan: A baseline **Fluciclovine** (^{18}F) PET/CT scan should be performed before the initiation of ADT.
- Follow-up Scan: A follow-up scan should be performed at a predefined interval after the start of ADT (e.g., 6-12 weeks) to assess for changes in tumor metabolism.[\[6\]](#)
- Radiotracer Administration:
 - The recommended dose of **Fluciclovine** (^{18}F) is 370 MBq (10 mCi).[\[16\]](#)
 - The radiotracer should be administered as an intravenous bolus injection.[\[17\]](#)
 - The injection should be followed by a saline flush to ensure complete delivery of the dose. [\[14\]](#)
- Image Acquisition:
 - Imaging should commence 3-5 minutes after the injection.[\[14\]](#)[\[17\]](#)
 - The patient should be positioned supine with arms raised above the head.[\[15\]](#)
 - The scan should cover the area from the mid-thigh to the base of the skull.[\[14\]](#)
 - A low-dose CT scan should be acquired for attenuation correction and anatomical localization.
 - PET data should be acquired for approximately 3-5 minutes per bed position.[\[14\]](#)
- Image Analysis:
 - PET images should be reconstructed using an iterative algorithm.
 - Quantitative analysis should be performed by drawing regions of interest (ROIs) around lesions identified on the baseline scan and corresponding areas on the follow-up scan.
 - Key quantitative metrics to be recorded include the maximum and mean Standardized Uptake Values (SUVmax and SUVmean).

- Changes in these parameters between the baseline and follow-up scans should be calculated to assess treatment response.

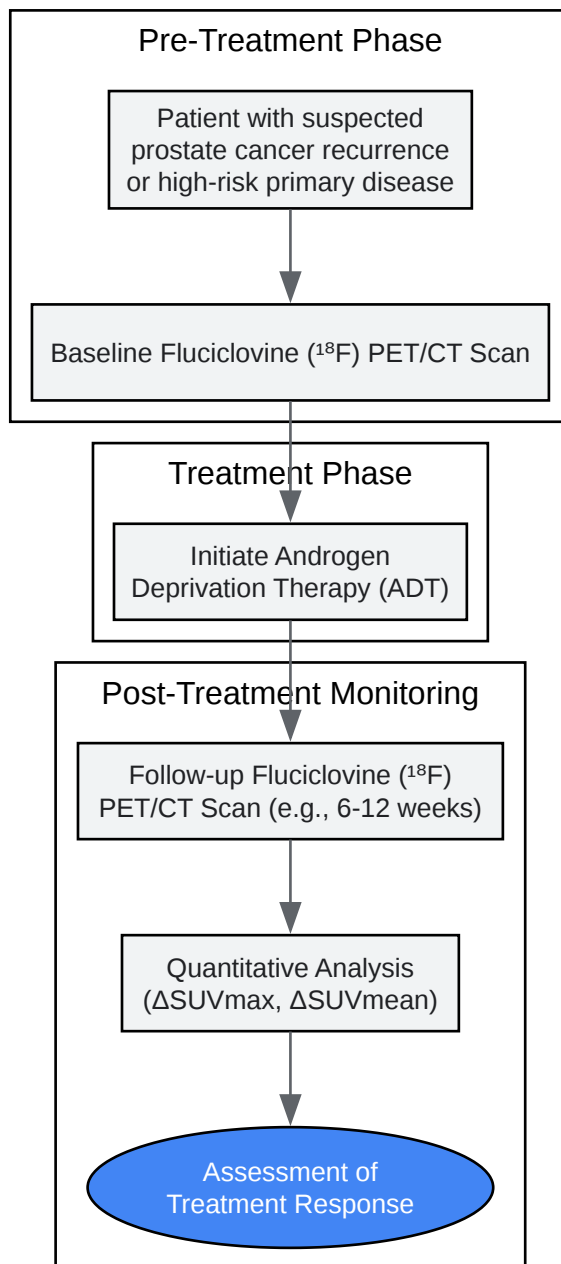
Visualizations

Proposed Influence of ADT on Fluciclovine Uptake

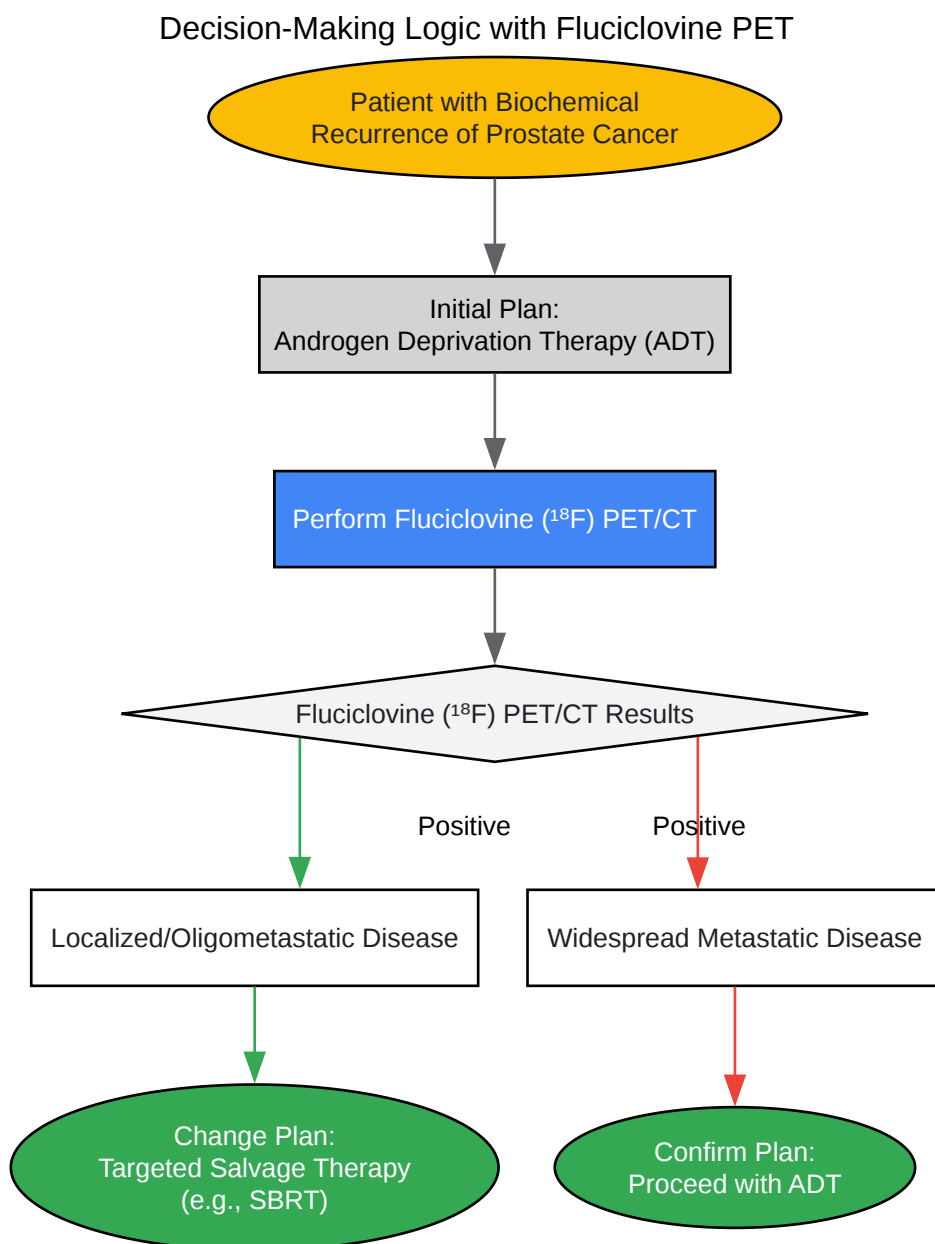
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Caption: Influence of ADT on **Fluciclovine** (^{18}F) uptake in prostate cancer cells.

Workflow for Monitoring ADT Response with Fluciclovine PET

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Caption: Experimental workflow for monitoring ADT response using **Fluciclovine (^{18}F)** PET.



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Caption: Logical relationship of **Fluciclovine** (^{18}F) PET in guiding ADT decisions.

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